molecular formula C6H10O B2998588 (3-Methylidenecyclobutyl)methanol CAS No. 10555-45-0

(3-Methylidenecyclobutyl)methanol

Cat. No.: B2998588
CAS No.: 10555-45-0
M. Wt: 98.145
InChI Key: NCCDWBWIMWQQOM-UHFFFAOYSA-N
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Description

(3-Methylidenecyclobutyl)methanol is an organic compound with the molecular formula C6H10O It is characterized by a cyclobutane ring with a methylene group and a hydroxymethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylidenecyclobutyl)methanol typically involves the reaction of cyclobutanone with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methylidenecyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclobutylmethanol.

    Substitution: The methylene group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) and sulfonates can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (3-Methylidenecyclobutyl)aldehyde or (3-Methylidenecyclobutyl)carboxylic acid.

    Reduction: Formation of cyclobutylmethanol.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

(3-Methylidenecyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylidenecyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The methylene group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanemethanol: Similar structure but lacks the methylene group.

    (3-Methylenecyclobutyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    Cyclobutylmethanol: Similar structure but lacks the methylene group.

Uniqueness

(3-Methylidenecyclobutyl)methanol is unique due to the presence of both a methylene group and a hydroxymethyl group on the cyclobutane ring

Properties

IUPAC Name

(3-methylidenecyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5-2-6(3-5)4-7/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCDWBWIMWQQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10555-45-0
Record name (3-methylidenecyclobutyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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